molecular formula C12H14BrNO3 B1384915 Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217686-86-6

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate

Cat. No. B1384915
CAS RN: 1217686-86-6
M. Wt: 300.15 g/mol
InChI Key: UUMSLFKYJJTLBB-WPRPVWTQSA-N
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Description

Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate, also known as MBPPC, is a synthetic compound produced in the laboratory. It is an organic compound belonging to the class of pyrrolidines and is composed of a bromophenoxy group attached to a pyrrolidine ring. MBPPC has potential applications in a variety of scientific research and laboratory experiments due to its unique properties. In

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate is involved in various synthesis processes, such as the phosphine-catalyzed [4 + 2] annulation for creating tetrahydropyridines, indicating its role in complex organic synthesis (Zhu, Lan, & Kwon, 2003).
  • It is used in the synthesis of biologically important alkylaminophenol compounds, demonstrating its utility in the creation of compounds with potential biological significance (Ulaş, 2021).

Catalysis and Asymmetric Reactions

  • The compound plays a role in asymmetric reactions catalyzed by chiral metal complexes. It is used in the efficient asymmetric hydrogenation of itaconic acid derivatives, highlighting its importance in catalysis and stereochemistry (Inoguchi, Morimoto, & Achiwa, 1989).

Synthesis of Biologically Active Compounds

  • It is involved in the synthesis of biologically active natural bromophenols, indicating its relevance in the creation of compounds with potential pharmacological properties (Rezai et al., 2018).
  • The compound is used in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, which are precursors to various biologically active molecules (Boto, Hernández, de Leon, & Suárez, 2001).

Structural and Physical Properties

  • Studies on the structure and physical properties of related pyrrolidine derivatives, like methyl 4-pyridinecarboxylate, contribute to understanding the chemical behavior and potential applications of this compound (Sugiyama et al., 1981).

properties

IUPAC Name

methyl (2S,4S)-4-(2-bromophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13/h2-5,8,10,14H,6-7H2,1H3/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMSLFKYJJTLBB-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate
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Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate
Reactant of Route 6
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